molecular formula C14H13FOS B1597692 3-Fluoro-4'-(methylthio)benzhydrol CAS No. 844683-72-3

3-Fluoro-4'-(methylthio)benzhydrol

Cat. No.: B1597692
CAS No.: 844683-72-3
M. Wt: 248.32 g/mol
InChI Key: GDUKTRLMPKAIHC-UHFFFAOYSA-N
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Description

3-Fluoro-4'-(methylthio)benzhydrol is an organic compound that belongs to the class of benzhydrols. This compound is characterized by the presence of a fluorine atom at the 3rd position and a methylthio group at the 4' position of the benzhydrol structure. Such substitutions can greatly impact the physicochemical properties and reactivity of the molecule, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4'-(methylthio)benzhydrol typically involves multi-step procedures:

  • Preparation of Starting Materials: : Initially, the fluoro and methylthio substituted aromatic compounds are prepared.

  • Formation of Benzhydrol Core: : The primary method involves the reduction of the corresponding ketone, 3-Fluoro-4'-(methylthio)benzophenone, using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Reaction Conditions: : The reactions are often carried out in solvents like tetrahydrofuran (THF) or ethanol under controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods: In an industrial setting, the production may be scaled up using continuous flow reactors for the ketone reduction step. This ensures consistent quality and allows for the efficient handling of larger quantities. Catalytic hydrogenation methods may also be employed to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4'-(methylthio)benzhydrol can undergo various chemical reactions, including:

  • Oxidation: : It can be oxidized to form 3-Fluoro-4'-(methylthio)benzophenone using oxidizing agents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).

  • Reduction: : It can be further reduced to generate the corresponding benzhydrol derivatives.

  • Substitution: : The fluoro group can participate in nucleophilic aromatic substitution reactions to introduce other functional groups.

Common Reagents and Conditions:
  • Oxidation: : Oxidizing agents such as CrO₃ in acetic acid or KMnO₄ in aqueous solutions.

  • Reduction: : Reducing agents like LiAlH₄ or NaBH₄ in solvents such as THF.

  • Substitution: : Reagents like sodium methoxide (NaOMe) for nucleophilic aromatic substitution.

Major Products:
  • Oxidation: : 3-Fluoro-4'-(methylthio)benzophenone.

  • Reduction: : Various reduced forms of benzhydrol derivatives.

  • Substitution: : Modified benzhydrols with substituted functional groups.

Scientific Research Applications

Chemistry: 3-Fluoro-4'-(methylthio)benzhydrol is used as an intermediate in the synthesis of more complex organic molecules, aiding in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a probe for studying enzyme-substrate interactions, particularly in the context of its fluorine substitution which can affect binding affinity and activity.

Medicine: This compound is of interest for its potential use in the design of new drugs, where its unique substitution pattern can lead to novel pharmacological properties.

Industry: In the industrial sector, it is utilized in the production of advanced materials, including polymers and electronic components, where its specific functional groups contribute to desired physical properties.

Mechanism of Action

The mechanism by which 3-Fluoro-4'-(methylthio)benzhydrol exerts its effects is primarily through interactions at the molecular level:

  • Molecular Targets: : Fluorine substitution can enhance interactions with biological targets, such as enzymes or receptors, by influencing electronic distribution and polarity.

  • Pathways Involved: : The presence of the methylthio group can impact the compound's metabolic stability and reactivity, potentially affecting pathways related to oxidative stress and redox reactions.

Comparison with Similar Compounds

Similar Compounds:

  • 3-Fluorobenzhydrol

  • 4'-(Methylthio)benzhydrol

  • 3-Chloro-4'-(methylthio)benzhydrol

Uniqueness: Compared to its analogs, 3-Fluoro-4'-(methylthio)benzhydrol stands out due to its specific combination of fluoro and methylthio substitutions. This unique structural feature can result in distinct physicochemical properties, reactivity, and biological activities, making it a valuable compound in diverse research and industrial applications.

Biological Activity

3-Fluoro-4'-(methylthio)benzhydrol is an organofluorine compound notable for its potential applications in medicinal chemistry and materials science. Its unique structure, characterized by a fluorine atom and a methylthio group, influences its biological activity, particularly in the context of cancer research and enzyme inhibition.

  • Molecular Formula : C14H13FOS
  • Molecular Weight : 248.32 g/mol
  • Structural Features :
    • Fluorine atom enhances lipophilicity.
    • Methylthio group may influence interactions with biological targets.

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets, including enzymes and receptors. The presence of the methylthio group allows for enhanced hydrogen bonding capabilities, potentially leading to inhibition or modulation of enzymatic functions.

Case Studies and Experimental Findings

  • In Vitro Assays :
    • Various assays (e.g., MTT assay) have been employed to evaluate the cytotoxic effects of related compounds on cancer cell lines such as A549 (lung cancer) and EAC (Ehrlich Ascites Carcinoma).
    • Results indicate significant inhibition of cell proliferation at certain concentrations, with IC50 values comparable to established chemotherapeutic agents .
  • Mechanistic Insights :
    • Studies suggest that fluorinated compounds can bind covalently to cytochrome P450 enzymes, enhancing their antiproliferative effects through DNA adduct formation .
    • The biphasic dose-response observed in some fluorinated compounds raises concerns about their straightforward application as chemotherapeutics; however, ongoing research aims to optimize their therapeutic profiles .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
4-Fluoro-4'-(methylthio)benzhydrolSimilar but differs at position 3May exhibit different biological activities
2-Fluoro-4'-(methylthio)benzhydrolFluorine at position 2Potentially altered electronic properties
3-Fluoro-4-methylbenzonitrileContains a nitrile group instead of hydroxylDifferent reactivity profile

This table illustrates how slight modifications in structure can lead to significant changes in biological behavior, emphasizing the uniqueness of this compound within this class of compounds.

Properties

IUPAC Name

(3-fluorophenyl)-(4-methylsulfanylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FOS/c1-17-13-7-5-10(6-8-13)14(16)11-3-2-4-12(15)9-11/h2-9,14,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDUKTRLMPKAIHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(C2=CC(=CC=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374618
Record name 3-Fluoro-4'-(methylthio)benzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844683-72-3
Record name 3-Fluoro-α-[4-(methylthio)phenyl]benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844683-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4'-(methylthio)benzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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